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molecular formula C10H14ClN3O2 B8359899 4-Chloro-2-methoxy-6-morpholin-4-ylpyridin-3-ylamine

4-Chloro-2-methoxy-6-morpholin-4-ylpyridin-3-ylamine

Cat. No. B8359899
M. Wt: 243.69 g/mol
InChI Key: PXSPLZGLKGQCIU-UHFFFAOYSA-N
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Patent
US07812020B2

Procedure details

To a solution of 4-(4-chloro-6-methoxy-5-nitropyridin-2-yl)-morpholine (0.82 g) in concentrated hydrochloric acid (50 mL) was added a solution of stannous dichloride (3.38 g) in concentrated hydrochloric acid (80 mL). The reaction mixture was heated to 75° C. for 1 hour and then poured on to chrushed ice (400 g) and extracted with ethyl acetate (2×100 mL). The combined organic phases were dried over magnesium sulfate and concentrated in vacuo, to furnish 0.45 g (61% yield) of the title compound as an off-white solid. LC-MS (m/z) 244 (M+); tR=1.48, (UV, ELSD) 89%, 94%. 1H NMR (500 MHz, CDCl3): 3.30 (m, 4H), 3.65 (br s, 2H), 3.85 (m, 4H), 3.97 (s, 3H), 6.20 (s, 1H).
Name
4-(4-chloro-6-methoxy-5-nitropyridin-2-yl)-morpholine
Quantity
0.82 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous dichloride
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N+:8]([O-])=O)=[C:6]([O:11][CH3:12])[N:5]=[C:4]([N:13]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)[CH:3]=1>Cl>[Cl:1][C:2]1[CH:3]=[C:4]([N:13]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)[N:5]=[C:6]([O:11][CH3:12])[C:7]=1[NH2:8]

Inputs

Step One
Name
4-(4-chloro-6-methoxy-5-nitropyridin-2-yl)-morpholine
Quantity
0.82 g
Type
reactant
Smiles
ClC1=CC(=NC(=C1[N+](=O)[O-])OC)N1CCOCC1
Name
stannous dichloride
Quantity
3.38 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
Cl
Name
Quantity
80 mL
Type
solvent
Smiles
Cl
Step Two
Name
ice
Quantity
400 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=NC(=C1)N1CCOCC1)OC)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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